1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine

Medicinal Chemistry Imidazole Derivatives Bioactivity Profiling

This 1-(2,4-dichlorobenzyl)-1H-imidazol-2-amine scaffold provides a unique, commercially available entry point for de novo chemical biology campaigns. Its distinctive 2,4-dichloro substitution pattern creates steric and electronic profiles that cannot be replicated by mono-halogenated or 3,4-dichloro analogs, making it an essential comparator for systematic benzyl-ring chlorination SAR studies. The primary 2-amino group also serves as a reactive handle for focused library synthesis. Ideal for research teams equipped for full in-house target profiling, selectivity screening, and ADME characterization.

Molecular Formula C10H9Cl2N3
Molecular Weight 242.10 g/mol
Cat. No. B13489075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine
Molecular FormulaC10H9Cl2N3
Molecular Weight242.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C=CN=C2N
InChIInChI=1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)
InChIKeyZPIHHBFYGYPMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile: 1-(2,4-Dichlorobenzyl)-1H-imidazol-2-amine (CAS 1184035-57-1)


1-(2,4-Dichlorobenzyl)-1H-imidazol-2-amine is a synthetic small-molecule heterocycle (molecular formula C₁₀H₉Cl₂N₃, MW 242.10 g/mol) featuring an imidazole core substituted at the N1 position with a 2,4-dichlorobenzyl group and at the C2 position with a primary amine . The compound belongs to the class of 1-benzyl-2-aminoimidazoles, a scaffold explored in medicinal chemistry for enzyme inhibition and receptor modulation [1]. Its structural attributes—electron-withdrawing chlorine substituents on the benzyl ring and a hydrogen-bond-donating 2-amino group—create a distinctive pharmacophore, but quantitative biological characterization data for this specific compound remains absent from the peer-reviewed primary literature, patent filings, and authoritative public databases (ChEMBL, PubChem BioAssay, BindingDB) as of the search date [2].

Procurement Risk Alert: Why 1-Benzyl-2-aminoimidazole Analogs Cannot Be Assumed Interchangeable


Within the 1-benzyl-1H-imidazol-2-amine series, the nature and position of substituents on the benzyl ring critically modulate target affinity, selectivity, and physicochemical properties. For example, in related benzyl-imidazol-2-amine TAAR1 ligands, the shift from a 4-chloro to a 2-chloro or 3,4-dichloro substitution pattern produces discrete changes in receptor activation profiles and metabolic stability [1]. The 2,4-dichloro substitution in the target compound introduces a unique combination of steric and electronic effects that cannot be replicated by mono-halogenated or differently di-halogenated analogs. Without empirical head-to-head data, procurement decisions based on assumed functional equivalence risk selecting a compound with uncharacterized potency, selectivity, and off-target liability profiles, potentially compromising experimental reproducibility and downstream lead optimization [2].

Quantitative Differentiation Evidence: 1-(2,4-Dichlorobenzyl)-1H-imidazol-2-amine vs. Closest Analogs


No Published Quantitative Bioactivity Data Available for Target Compound

An exhaustive search of peer-reviewed primary literature, patent filings, and authoritative databases (ChEMBL, PubChem BioAssay, BindingDB) identified no quantitative bioactivity data—IC₅₀, Kᵢ, EC₅₀, Kd, or functional assay results—for 1-(2,4-dichlorobenzyl)-1H-imidazol-2-amine (CAS 1184035-57-1). Consequently, a direct quantitative comparison with structurally related analogs (e.g., 1-benzyl-1H-imidazol-2-amine, 1-(4-chlorobenzyl)-1H-imidazol-2-amine, 1-(2-chlorobenzyl)-1H-imidazol-2-amine, or 1-(2,4-dichlorobenzyl)-1H-imidazole) cannot be performed at this time. This absence of published data is itself a critical differentiator: analogs such as 1-(3,4-dichlorobenzyl)-2-aminobenzimidazole possess documented nanomolar potency against Pteridine Reductase 1 (PTR1) [1], whereas the target compound's activity profile remains unreported in the scientific record [2].

Medicinal Chemistry Imidazole Derivatives Bioactivity Profiling

Structural Differentiation: 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl Substitution Pattern

The target compound features a 2,4-dichloro substitution on the benzyl ring, whereas a closely related benzimidazole analog with documented bioactivity bears a 3,4-dichlorobenzyl group [1]. In the benzimidazole series, the shift from 3,4-dichloro to 2,4-dichloro substitution would alter the orientation of the chlorine atoms relative to the imidazole core, potentially affecting π-stacking interactions, hydrogen-bonding geometry, and target-binding pocket complementarity. While no quantitative comparison exists for the imidazole series, precedent in the benzimidazole literature demonstrates that such positional isomerism can result in distinct binding modes and selectivity profiles [1].

Structure-Activity Relationship Halogen Substitution Drug Design

Physicochemical Differentiation: Calculated Properties vs. Unsubstituted Analog

The target compound (MW 242.10, formula C₁₀H₉Cl₂N₃) differs from the unsubstituted 1-benzyl-1H-imidazol-2-amine (MW 173.21, C₁₀H₁₁N₃) by the addition of two chlorine atoms. This substitution increases molecular weight by approximately 68.9 Da and is predicted to elevate lipophilicity (estimated ΔLogP ≈ +1.2 to +1.6 units based on fragment contribution methods [1]). The increased lipophilicity and halogen content may enhance membrane permeability but also elevate the risk of promiscuous binding and metabolic instability via CYP450-mediated oxidation, as documented for other dihalogenated benzyl heterocycles [2].

Physicochemical Properties LogP Ligand Efficiency

Validated Application Scenarios for 1-(2,4-Dichlorobenzyl)-1H-imidazol-2-amine Based on Current Evidence


Chemical Biology Probe Development Requiring In-House Profiling

Given the absence of published bioactivity data, this compound is best suited as a starting point for de novo chemical biology campaigns where the research team has the capacity to conduct full in-house target profiling, selectivity screening, and ADME characterization. Its 2,4-dichlorobenzyl-2-aminoimidazole scaffold is structurally distinct from characterized analogs such as TAAR1 ligands [1] and PTR1 inhibitors [2], and may occupy unexplored chemical space within specific target families, but this hypothesis demands rigorous experimental validation prior to use as a qualified tool compound.

Structure-Activity Relationship (SAR) Library Expansion

The compound can serve as a key intermediate or comparator in SAR studies exploring the effect of benzyl ring chlorination pattern on biological activity. By comparing 1-(2,4-dichlorobenzyl)-1H-imidazol-2-amine with its 3,4-dichloro, 4-chloro, 2-chloro, and unsubstituted benzyl analogs, researchers can systematically map the steric and electronic contributions of the 2,4-dichloro substitution to target engagement, selectivity, and physicochemical properties [2].

Synthetic Chemistry and Derivatization Platform

The primary 2-amino group provides a reactive handle for further derivatization (acylation, alkylation, reductive amination) to generate focused libraries. The 2,4-dichlorobenzyl moiety offers opportunities for late-stage functionalization via metal-catalyzed cross-coupling. These synthetic applications are supported by the compound's commercial availability from multiple vendors in research-grade purity (typically 98%) , but the biological relevance of any resulting derivatives must be established empirically.

Negative Control or Selectivity Counter-Screen Candidate

If preliminary in-house screening reveals that the target compound lacks activity against a primary target of interest, it may be repurposed as a selectivity control for closely related targets or as a negative control in counter-screening panels. Its structural similarity to bioactive analogs (e.g., TAAR1 ligands [1]) makes it a plausible candidate for assessing target-family selectivity, provided that its inactivity is confirmed under identical assay conditions.

Quote Request

Request a Quote for 1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.